4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0778927
InChI:
InChI=1S/C11H14N2O3S/c14-8-4-3-7-12-11-9-5-1-2-6-10(9)17(15,16)13-11/h1-2,5-6,14H,3-4,7-8H2,(H,12,13)
SMILES:
C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCCO
Molecular Formula:
C11H14N2O3S
Molecular Weight:
254.31 g/mol
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol
CAS No.:
Cat. No.: VC0778927
Molecular Formula: C11H14N2O3S
Molecular Weight: 254.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O3S |
|---|---|
| Molecular Weight | 254.31 g/mol |
| IUPAC Name | 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol |
| Standard InChI | InChI=1S/C11H14N2O3S/c14-8-4-3-7-12-11-9-5-1-2-6-10(9)17(15,16)13-11/h1-2,5-6,14H,3-4,7-8H2,(H,12,13) |
| Standard InChI Key | GFRLOVHISTUQIF-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCCO |
| SMILES | C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCCO |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NS2(=O)=O)NCCCCO |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator